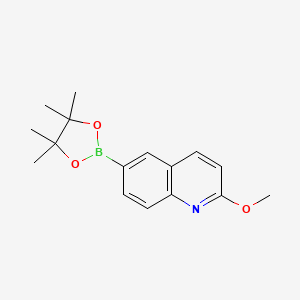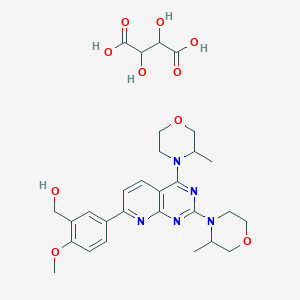![molecular formula C12H14N2O B3027043 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone CAS No. 1221153-84-9](/img/structure/B3027043.png)
1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
Overview
Description
“1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone” is a chemical compound with the molecular formula C12H14N2O. It is a nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of similar compounds, such as 1H-pyrazolo[3,4-b]pyridine derivatives, has been reported in the literature . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8N2O/c1-6(12)8-4-11-9-5-10-3-2-7(8)9/h2-5,11H,1H3 . This indicates the presence of a pyrrolopyridine core in the molecule.Physical And Chemical Properties Analysis
The molecular weight of “1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone” is 202.25.Scientific Research Applications
Field
Summary of Application
Pyrrolopyridine derivatives have shown potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Methods of Application
The research involved the design, synthesis, and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives . Among them, compound 4h exhibited potent FGFR inhibitory activity .
Results or Outcomes
In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . Furthermore, 4h also significantly inhibited the migration and invasion of 4T1 cells .
Biomedical Applications of Pyrazolo[3,4-b]pyridines
Field
Summary of Application
1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds similar to pyrrolopyridines, have been described in more than 5500 references, including nearly 2400 patents . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Methods of Application
This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .
Results or Outcomes
The review provides an overview of the biomedical applications of such compounds .
Application in Antiviral Research
Field
Summary of Application
Pyridine-containing compounds, which include pyrrolopyridines, have shown significant potential for medicinal applications as antiviral agents .
Methods of Application
This involves the synthesis of a variety of pyridine derivatives and testing their antiviral properties .
Results or Outcomes
The specific results or outcomes depend on the particular compound and virus being studied .
Application in Anticholinesterase Research
Field
Biomedical Research, Neurology
Summary of Application
Pyridine-containing compounds, including pyrrolopyridines, have been used in research related to anticholinesterase activities . These activities are relevant to conditions like Alzheimer’s disease .
Methods of Application
This involves the synthesis of various pyridine derivatives and testing their anticholinesterase properties .
Results or Outcomes
The specific results or outcomes depend on the particular compound and the specific anticholinesterase activity being studied .
Application in EGFR Inhibition
Field
Summary of Application
Potent and novel 3,4 Diaryl 1H pyrrolo[2,3 b] pyridines scaffolds were introduced for use as irreversible inhibitors of mutant EGFR L858R/T790M . This is particularly relevant in the context of cancer therapy, as EGFR mutations are often associated with various types of tumors .
Methods of Application
The effect of different aromatic substituents in the 4 position was scrutinized using either Suzuki or Buchwald-Hartwig cross-coupling reactions .
Results or Outcomes
The specific results or outcomes depend on the particular compound and the specific EGFR mutation being studied .
Application in Antimalarial Research
Field
Biomedical Research, Parasitology
Summary of Application
Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds similar to pyrrolopyridines, have been described in more than 5500 references, including nearly 2400 patents . They have attracted the interest of medicinal chemists due to their potential antimalarial properties .
Methods of Application
This involves the synthesis of a variety of pyrazolo[3,4-b]pyridine derivatives and testing their antimalarial properties .
Results or Outcomes
The specific results or outcomes depend on the particular compound and the specific malaria parasite being studied .
Future Directions
properties
IUPAC Name |
1-(1-propan-2-ylpyrrolo[2,3-c]pyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8(2)14-7-11(9(3)15)10-4-5-13-6-12(10)14/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXMCKDWYVVJMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C1C=NC=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101189561 | |
| Record name | 1-[1-(1-Methylethyl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone | |
CAS RN |
1221153-84-9 | |
| Record name | 1-[1-(1-Methylethyl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221153-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[1-(1-Methylethyl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B3026964.png)
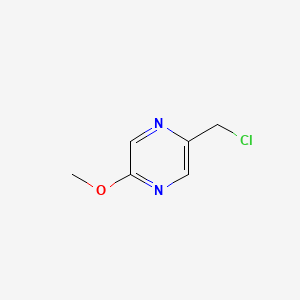
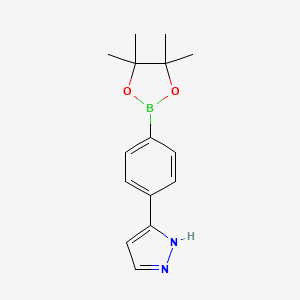

![2-Ethyl-5,7-dimethyl-3-[[4-[3-(4-propan-2-ylpiperazin-1-yl)prop-1-enyl]phenyl]methyl]imidazo[4,5-b]pyridine](/img/structure/B3026972.png)
![N-(2-Chlorophenyl)-6-(4-piperidinyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3026973.png)
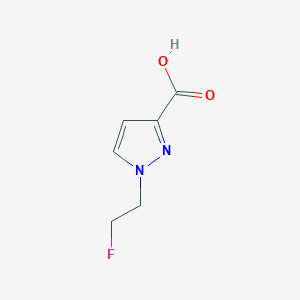

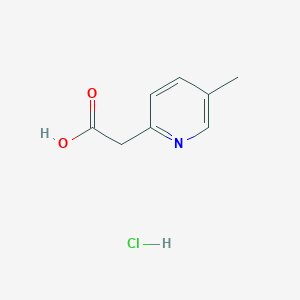
![{2-[3-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride](/img/structure/B3026980.png)
